(3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one
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Overview
Description
(3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one is a chiral compound that belongs to the class of oxolanes It features a butyl group at the 5-position and a phenylsulfanyl group at the 3-position of the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butyl-substituted oxolane and phenylsulfanyl derivatives.
Formation of the Oxolane Ring: The oxolane ring can be formed through cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the desired stereochemistry.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through nucleophilic substitution reactions, where a phenylsulfanyl reagent reacts with the oxolane intermediate.
Purification: The final product is purified using techniques such as chromatography to obtain the desired this compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow processes to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxolane ring to other functional groups, such as alcohols or ethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and ethers.
Substitution Products: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
(3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
(3S,5S)-5-Butyl-3-(methylsulfanyl)oxolan-2-one: Similar structure with a methylsulfanyl group instead of a phenylsulfanyl group.
(3S,5S)-5-Butyl-3-(ethylsulfanyl)oxolan-2-one: Similar structure with an ethylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness:
- The presence of the phenylsulfanyl group in (3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one imparts unique chemical and physical properties, such as increased hydrophobicity and potential for π-π interactions.
- The stereochemistry of the compound (3S,5S) also contributes to its distinct reactivity and interaction with biological targets.
Properties
CAS No. |
62675-51-8 |
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Molecular Formula |
C14H18O2S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
(3S,5S)-5-butyl-3-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C14H18O2S/c1-2-3-7-11-10-13(14(15)16-11)17-12-8-5-4-6-9-12/h4-6,8-9,11,13H,2-3,7,10H2,1H3/t11-,13-/m0/s1 |
InChI Key |
KDMPONQZLBYWMG-AAEUAGOBSA-N |
Isomeric SMILES |
CCCC[C@H]1C[C@@H](C(=O)O1)SC2=CC=CC=C2 |
Canonical SMILES |
CCCCC1CC(C(=O)O1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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